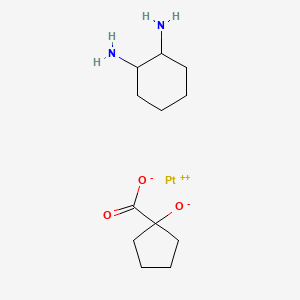
Platinum, (1,2-cyclohexanediammine-N,N')(1-hydroxycyclopentanecarboxylato(2-))-, (SP-4-3)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, (1,2-cyclohexanediammine-N,N’)(1-hydroxycyclopentanecarboxylato(2-))-, (SP-4-3)- is a complex platinum compound known for its unique coordination chemistry and potential applications in various fields. This compound features a platinum center coordinated to a 1,2-cyclohexanediammine ligand and a 1-hydroxycyclopentanecarboxylato ligand, forming a stable and versatile structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this platinum complex typically involves the reaction of platinum precursors with the appropriate ligands under controlled conditions. One common method is the reaction of potassium tetrachloroplatinate(II) with 1,2-cyclohexanediammine in the presence of a base, followed by the addition of 1-hydroxycyclopentanecarboxylic acid. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to facilitate ligand exchange and complex formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The platinum center in this complex can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where the existing ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, or carboxylates can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(II) complexes with different ligands.
Scientific Research Applications
This platinum complex has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to interact with DNA and other cellular components.
Industry: The compound is used in the development of advanced materials, including sensors and electronic devices, due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of this platinum complex involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites on these biomolecules, leading to the formation of cross-links and adducts. These interactions can disrupt cellular processes, inhibit enzyme activity, and induce apoptosis in cancer cells. The specific pathways involved depend on the nature of the ligands and the cellular context.
Comparison with Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar coordination environment but different ligands.
Carboplatin: Another platinum-based drug with a different ligand structure, offering improved safety and efficacy profiles.
Oxaliplatin: A platinum compound with a distinct ligand system, used in the treatment of colorectal cancer.
Uniqueness: Platinum, (1,2-cyclohexanediammine-N,N’)(1-hydroxycyclopentanecarboxylato(2-))-, (SP-4-3)- stands out due to its unique combination of ligands, which confer specific chemical and biological properties
Properties
CAS No. |
135270-93-8 |
|---|---|
Molecular Formula |
C12H22N2O3Pt |
Molecular Weight |
437.40 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;1-oxidocyclopentane-1-carboxylate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C6H9O3.Pt/c7-5-3-1-2-4-6(5)8;7-5(8)6(9)3-1-2-4-6;/h5-6H,1-4,7-8H2;1-4H2,(H,7,8);/q;-1;+2/p-1 |
InChI Key |
JUJHNXRNABYTSG-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C(C1)N)N.C1CCC(C1)(C(=O)[O-])[O-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


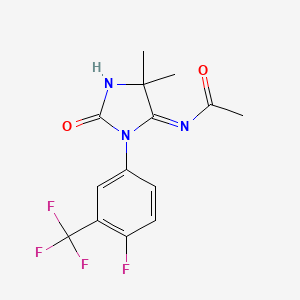
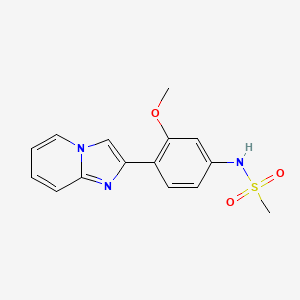
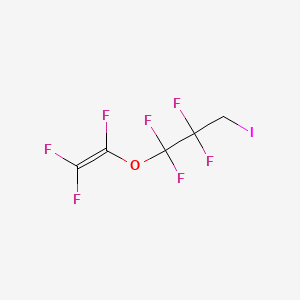
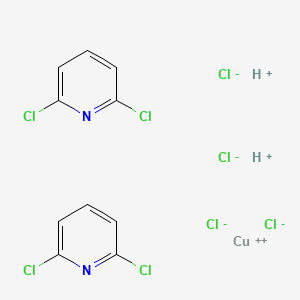
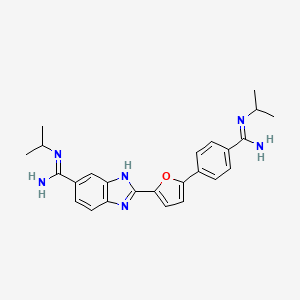
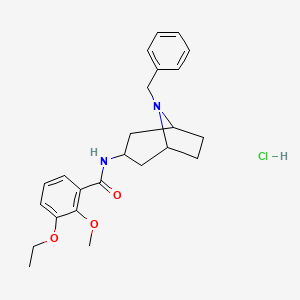
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
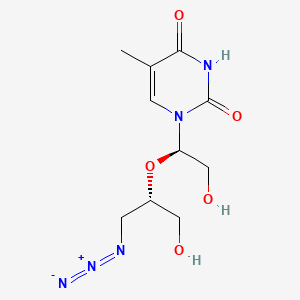
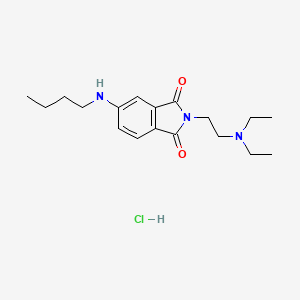
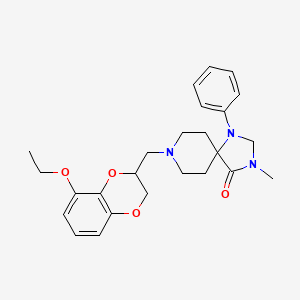
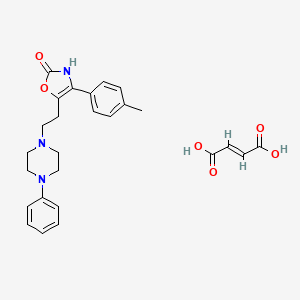
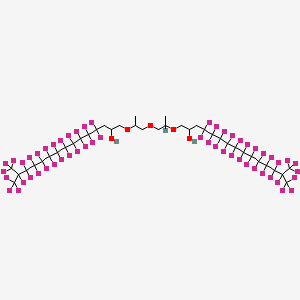

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;heptyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12752316.png)
